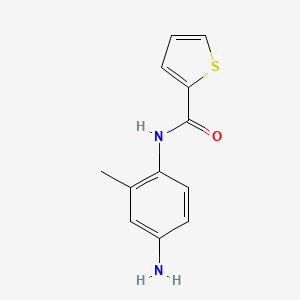

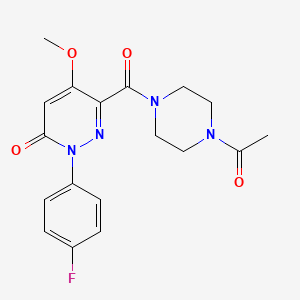

![molecular formula C12H16N4O3S B2524776 Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate CAS No. 922128-57-2](/img/structure/B2524776.png)

Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate" is a derivative of the [1,2,4]triazolo[4,3-a]pyrimidine class. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been achieved through various methods. For instance, the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one was performed using a condensation reaction in supercritical carbon dioxide, which is an innovative solvent-free approach . Similarly, other derivatives have been synthesized through condensation reactions, as seen in the synthesis of a novel pyrimidine derivative . These methods could potentially be adapted for the synthesis of "Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate".

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been characterized using techniques such as X-ray single crystal diffraction, NMR, and IR spectroscopy . Density Functional Theory (DFT) calculations, including optimized structure analysis and Hirshfeld surface analysis, have been employed to understand the geometrical parameters and to compare them with experimental data . These analyses provide a foundation for understanding the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been explored in the context of synthesizing various fused-ring systems and heterocyclic compounds . These studies demonstrate the versatility of the triazolopyrimidine core in chemical reactions, which could be informative for predicting the reactivity of "Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate".

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, such as their spectroscopic characteristics and antibacterial activity, have been evaluated . Theoretical calculations have also been used to predict properties like Non-Linear Optical (NLO) behavior and Molecular Electrostatic Potential (MEP) . These studies provide insights into the potential properties of the compound , including its possible applications in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The compound and its analogs have been synthesized through various chemical reactions, illustrating the versatility and reactivity of these molecules. For instance, the cyclization of isothiosemicarbazones has been demonstrated as a novel route to produce 2-amino[1,2,4]triazolo[1,5-a]pyrimidine derivatives, showcasing the compound's relevance in synthesizing heterocyclic compounds (Yamazaki, C., Miyamoto, Y., & Sakima, H., 1994). Similarly, studies on the synthetic utility of heteroaromatic azido compounds have led to the preparation of triazolo[1,5-a]thieno[3,2-d]pyrimidines, further highlighting the chemical diversity achievable with these frameworks (Westerlund, C., 1980).

Molecular Docking and Theoretical Studies

Research involving molecular docking and Density Functional Theory (DFT) calculations has provided insights into the interactions and potential biological applications of these compounds. For example, ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate has been analyzed for its binding energy and potential as a cancer treatment inhibitor, indicating the significance of these compounds in drug discovery and development (Sert, Y. et al., 2020).

Antimicrobial and Insecticidal Activities

Several studies have been conducted to assess the biological activities of these compounds, including their antimicrobial and insecticidal properties. For instance, new heterocycles incorporating a thiadiazole moiety have shown promise as insecticidal agents against the cotton leafworm, illustrating the potential application of these compounds in agricultural pest control (Fadda, A. et al., 2017). Additionally, thiazolopyrimidines have been synthesized and evaluated for their antimicrobial activity, demonstrating the compounds' relevance in addressing microbial resistance (Said, M. et al., 2004).

Tuberculostatic Activity

Compounds derived from Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate have been explored for their potential in treating tuberculosis. The synthesis of structural analogs and their evaluation for tuberculostatic activity highlight the importance of these molecules in medicinal chemistry and the search for new therapeutic agents (Titova, Y. et al., 2019).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate is a complex organic compound that may interact with a variety of biological targets. Triazole compounds, which are structurally similar, are known to bind with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

Triazole compounds are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with key amino acids in the active site of the target protein .

Biochemical Pathways

Triazole compounds are known to affect a wide range of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .

Result of Action

Triazole compounds are known to have a wide range of effects, including antimicrobial, antiviral, and anti-inflammatory activities .

Action Environment

The action of Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate, like that of all drugs, can be influenced by a variety of environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or organisms .

Eigenschaften

IUPAC Name |

methyl 2-[(5-ethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3S/c1-4-7-6-9(17)13-11-14-15-12(16(7)11)20-8(5-2)10(18)19-3/h6,8H,4-5H2,1-3H3,(H,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENDMPIOGZWNTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC2=NN=C(N12)SC(CC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

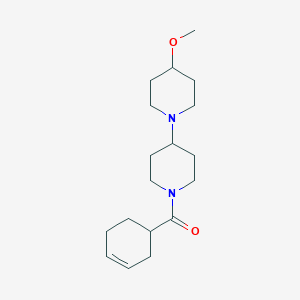

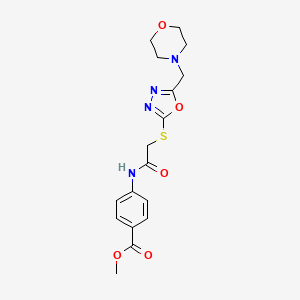

![N-(2-chlorobenzyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2524695.png)

![2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane](/img/structure/B2524704.png)

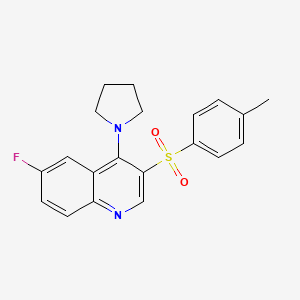

![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate](/img/structure/B2524708.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2524711.png)

![N-[Cyano-(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide](/img/structure/B2524712.png)

![2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2524713.png)

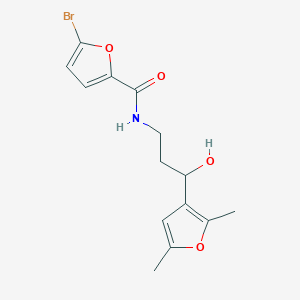

![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2524714.png)

![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2524716.png)